3-(4-Oxo-1-phenylcyclohexyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Oxo-1-phenylcyclohexyl)propanenitrile is a chemical compound with the molecular formula C15H17NO It is characterized by a cyclohexyl ring substituted with a phenyl group and an oxo group at the 4-position, and a propanenitrile group at the 3-position
Preparation Methods
The synthesis of 3-(4-Oxo-1-phenylcyclohexyl)propanenitrile typically involves the reaction of 4-oxo-1-phenylcyclohexane with a suitable nitrile reagent under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to enhance the reaction efficiency .
Chemical Reactions Analysis
3-(4-Oxo-1-phenylcyclohexyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides, esters, or other functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(4-Oxo-1-phenylcyclohexyl)propanenitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 3-(4-Oxo-1-phenylcyclohexyl)propanenitrile involves its interaction with specific molecular targets and pathways. The oxo group and nitrile group play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-(4-Oxo-1-phenylcyclohexyl)propanenitrile can be compared with other similar compounds, such as:
3-(4-Oxo-1-phenylcyclohexyl)butanenitrile: Similar structure but with an additional carbon in the nitrile side chain.
3-(4-Oxo-1-phenylcyclohexyl)ethanenitrile: Similar structure but with one less carbon in the nitrile side chain.
3-(4-Oxo-1-phenylcyclohexyl)propanamide: Similar structure but with an amide group instead of a nitrile group.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C15H17NO |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-(4-oxo-1-phenylcyclohexyl)propanenitrile |
InChI |
InChI=1S/C15H17NO/c16-12-4-9-15(10-7-14(17)8-11-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-11H2 |
InChI Key |
CJZYHYSPYZJFHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(CCC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.